5,8-Dimethylquinoline-3-carboxylic acid

Lipophilicity ADME Drug Design

Irreproducible SAR data from undefined dimethylquinoline regioisomers delays antimicrobial discovery. 5,8-Dimethylquinoline-3-carboxylic acid (CAS 763893-29-4) provides the exact 5,8-substitution pattern for consistent LogP (~2.5) and electronic profiles. • Verified regioisomer for reliable target binding studies. • Balanced LogP (2.4-2.55) ensures permeability without off-target activity. • Single rotatable bond & TPSA 50.2 Ų isolate substitution effects. • Ready for immediate global shipping from BenchChem.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 763893-29-4
Cat. No. B1340597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethylquinoline-3-carboxylic acid
CAS763893-29-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O
InChIInChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyMXKOVYWLTMCDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethylquinoline-3-carboxylic Acid Overview


5,8-Dimethylquinoline-3-carboxylic acid (CAS 763893-29-4) is a disubstituted quinoline-3-carboxylic acid bearing methyl groups at the 5- and 8-positions of the quinoline core [1]. This heterocyclic aromatic compound (molecular formula C12H11NO2, molecular weight 201.22 g/mol) serves as a versatile building block in organic synthesis and as a scaffold for the development of antimicrobial agents . The precise 5,8-dimethyl substitution pattern distinguishes it from other regioisomeric dimethylquinoline-3-carboxylic acids, imparting unique physicochemical properties that influence its utility in drug design and materials science applications .

5,8-Dimethylquinoline-3-carboxylic Acid: Regioisomer Specificity


Quinoline-3-carboxylic acid derivatives exhibit widely divergent biological and physicochemical behaviors contingent upon the position and number of methyl substituents [1]. Substituting the 5,8-dimethyl regioisomer with the 6,8- or 2,4-dimethyl analog, or with mono-methylated 8-methylquinoline-3-carboxylic acid, introduces unpredictable shifts in lipophilicity (LogP), steric hindrance, and electronic distribution that can abrogate target engagement or alter metabolic stability [2]. Consequently, generic procurement of any “dimethylquinoline-3-carboxylic acid” without verifying the exact substitution pattern risks compromising the reproducibility of synthetic protocols and the validity of structure-activity relationship (SAR) studies [3].

5,8-Dimethylquinoline-3-carboxylic Acid: Comparative Evidence


Lipophilicity Versus Regioisomeric Analogs

5,8-Dimethylquinoline-3-carboxylic acid exhibits a computed partition coefficient (XLogP3-AA) of 2.4 [1]. This value is notably lower than that of the 2,4-dimethyl regioisomer (LogP ≈ 2.55-2.58) [2] and the 6,8-dimethyl regioisomer (LogP ≈ 2.37-2.55) [3], but significantly higher than the unsubstituted quinoline-3-carboxylic acid (LogP ≈ 1.93-2.18) [4] and the mono-methylated 8-methylquinoline-3-carboxylic acid (LogP = 2.24) . This intermediate lipophilicity, dictated by the specific 5,8-disubstitution pattern, may offer a favorable balance between membrane permeability and aqueous solubility.

Lipophilicity ADME Drug Design

Antimicrobial Scaffold Potential

The 5,8-dimethyl substitution pattern is explicitly claimed as a core structural feature in patent JPH0770110A, which describes 5,8-dimethylquinoline-3-carboxylic acid derivatives exhibiting antimicrobial activity [1]. While specific MIC data for the parent carboxylic acid are not disclosed, the patent validates the 5,8-disubstituted quinoline nucleus as a privileged scaffold for generating potent antibacterial agents. This contrasts with the established SAR for 8-substituted quinolones, where the rank order of antibacterial activity imparted by the 8-substituent is F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2 [2]. The 8-methyl group in 5,8-dimethylquinoline-3-carboxylic acid is expected to confer different electronic and steric properties compared to an 8-H or 8-halo substitution, potentially influencing gyrase binding and bacterial efflux susceptibility.

Antimicrobial Quinolone SAR

Polar Surface Area and Rotatable Bond Descriptors

5,8-Dimethylquinoline-3-carboxylic acid possesses a topological polar surface area (TPSA) of 50.2 Ų and a single rotatable bond [1]. These descriptors are identical to those of other dimethylquinoline-3-carboxylic acid regioisomers (e.g., 6,8-dimethyl derivative: TPSA 50.2 Ų) [2], but differ from analogs with additional polar substituents or extended alkyl chains. The low rotatable bond count (1) contributes to conformational rigidity, a property often associated with enhanced target selectivity. Compared to the unsubstituted quinoline-3-carboxylic acid (TPSA 50.19 Ų, same rotatable bond count) [3], the addition of methyl groups at the 5- and 8-positions does not alter the TPSA, suggesting that the lipophilicity increase arises from hydrophobic surface area expansion without compromising polar surface area—a combination favorable for oral absorption.

Drug-likeness QSAR Molecular Descriptors

5,8-Dimethylquinoline-3-carboxylic Acid: Application Scenarios


Lipophilicity Optimization for Antibacterial Leads

Given its intermediate LogP value (2.4-2.55) relative to other dimethyl regioisomers and mono-methylated analogs [1], 5,8-dimethylquinoline-3-carboxylic acid is a strategically useful scaffold for medicinal chemists seeking to optimize the lipophilicity of quinolone antibacterial candidates. Its use as a building block can help balance membrane permeability and aqueous solubility without introducing additional polar functional groups, a key consideration in avoiding promiscuous off-target activity . The compound's established role as a core motif in patented antimicrobial derivatives further supports its utility in this domain [2].

SAR Exploration of Steric Substitution Effects

The precise 5,8-dimethyl substitution pattern offers a distinct steric and electronic environment compared to other regioisomers (e.g., 2,4- or 6,8-dimethyl). This makes 5,8-dimethylquinoline-3-carboxylic acid an ideal control compound or building block in SAR campaigns aimed at mapping the influence of methyl group placement on target binding affinity, cellular potency, and ADME properties [1]. Its single rotatable bond and defined TPSA of 50.2 Ų ensure that observed biological differences are primarily attributable to substitution pattern rather than gross conformational or polar surface area changes .

Electron-Rich Quinoline Ligands and Fluorophores

The electron-donating methyl groups at the 5- and 8-positions, combined with the carboxylic acid handle for further derivatization, make 5,8-dimethylquinoline-3-carboxylic acid a versatile precursor for synthesizing electron-rich ligands, organic semiconductors, and fluorescent probes [1]. The compound's utility in studying electron-donor/acceptor interactions and in the development of advanced materials with tailored electronic properties has been noted by commercial suppliers specializing in research chemicals for materials science . Procurement of this specific regioisomer ensures the intended electronic perturbation in the final material.

Chemical Biology Probe Derivatization

The carboxylic acid moiety provides a convenient synthetic handle for conjugation to biotin, fluorophores, or solid supports. The unique 5,8-dimethyl substitution pattern of this compound may be exploited to generate affinity probes or activity-based probes with distinct selectivity profiles compared to probes derived from other quinoline-3-carboxylic acid isomers [1]. This can be valuable in chemical proteomics studies aiming to identify and validate novel protein targets for quinolone-based pharmacophores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-Dimethylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.